N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
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Vue d'ensemble
Description
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is a compound formed through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. This compound is a type of Amadori product, which is an intermediate in the Maillard reaction. It is known for its antioxidant properties and is found in aged garlic extract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be synthesized through the Maillard reaction, where L-cysteine reacts with D-fructose under controlled conditions. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the Amadori product .
Industrial Production Methods
Industrial production of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the controlled aging of garlic extract. The aging process, which can take several months, allows for the formation of this compound along with other beneficial compounds. The process involves maintaining specific temperature and humidity conditions to optimize the yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions
Common reagents used in the reactions involving N-(1-Deoxy-D-fructos-1-yl)-L-cysteine include hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
Applications De Recherche Scientifique
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several scientific research applications:
Chemistry: It is studied for its role in the Maillard reaction and its potential as an antioxidant.
Biology: Research focuses on its antioxidant properties and its ability to scavenge free radicals.
Medicine: It is investigated for its potential health benefits, including its role in reducing oxidative stress and its potential anti-cancer properties.
Industry: It is used in the food industry as a flavor enhancer and as a component in dietary supplements
Mécanisme D'action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and providing protective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Deoxy-D-fructos-1-yl)-L-arginine
- N-(1-Deoxy-D-fructos-1-yl)-valine
- N-(1-Deoxy-D-fructos-1-yl)-methionine
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is unique due to its specific antioxidant properties and its presence in aged garlic extract. While other similar compounds also exhibit antioxidant activity, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is particularly noted for its ability to scavenge hydrogen peroxide and other reactive oxygen species effectively .
Activité Biologique
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine (DFC) is a compound resulting from the Maillard reaction, characterized as an Amadori product formed through the reaction of reducing sugars and amino acids. This compound has garnered attention for its potential biological activities, particularly its antioxidant properties, which are relevant in various fields including biology, medicine, and food science.
DFC is synthesized during the Maillard reaction, a complex series of reactions that occur when reducing sugars react with amino acids under heat. This process not only contributes to the flavor and color of cooked foods but also leads to the formation of various bioactive compounds. DFC is specifically noted for its antioxidant capabilities, which involve scavenging free radicals and reactive oxygen species (ROS), thus mitigating oxidative stress in biological systems .
Antioxidant Properties
The primary biological activity attributed to DFC is its antioxidant effect. Studies indicate that DFC can effectively scavenge free radicals, thereby reducing oxidative stress. This property has implications for health benefits, including potential protective effects against diseases associated with oxidative damage such as cancer and neurodegenerative disorders .
The mechanism by which DFC exerts its antioxidant effects involves several pathways:
- Scavenging Free Radicals : DFC interacts with free radicals directly, neutralizing them before they can cause cellular damage.
- Induction of Antioxidant Enzymes : Research suggests that DFC may enhance the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense against oxidative stress .
- Activation of Nrf2 Pathway : DFC has been shown to activate the Nrf2 transcription factor, which regulates the expression of various antioxidant genes, further contributing to its protective effects against oxidative damage .
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of DFC:
-
In Vitro Studies :
- A study demonstrated that DFC significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The results indicated a dose-dependent increase in cell viability and a decrease in lipid peroxidation levels.
- In Vivo Studies :
- Clinical Relevance :
Comparative Analysis of Biological Activity
Compound | Antioxidant Activity | Mechanism | Health Implications |
---|---|---|---|
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine | High | Scavenging ROS, Inducing Nrf2 | Potential anti-cancer effects, neuroprotection |
S-allyl cysteine (SAC) | Moderate | Scavenging ROS, Inhibiting inflammation | Cardiovascular protection, anti-inflammatory effects |
Aged garlic extract (AGE) | High | Inducing antioxidant enzymes | Overall health benefits including immune support |
Propriétés
Numéro CAS |
846568-65-8 |
---|---|
Formule moléculaire |
C9H17NO7S |
Poids moléculaire |
283.295 |
Nom IUPAC |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |
Clé InChI |
DORRTRFFDBKICV-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |
Origine du produit |
United States |
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